molecular formula C37H41F3N2O11S B1140904 (2R)-3,6-Dihydro-6-oxo-2-(2-phenylethyl)-2-propyl-5-((1R)-1-(3-(((5-(trifluoromethyl)-2-pyridinyl)sulfonyl)amino)phenyl)propyl)-2H-pyran-4-yl beta-D-glucopyranosiduronic acid CAS No. 947408-14-2

(2R)-3,6-Dihydro-6-oxo-2-(2-phenylethyl)-2-propyl-5-((1R)-1-(3-(((5-(trifluoromethyl)-2-pyridinyl)sulfonyl)amino)phenyl)propyl)-2H-pyran-4-yl beta-D-glucopyranosiduronic acid

Cat. No.: B1140904
CAS No.: 947408-14-2
M. Wt: 778.8 g/mol
InChI Key: ODSCYUCOVFARRF-YFHPYYSLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Glucuronidation as a Phase II Biotransformation Pathway

Among the various Phase II reactions, glucuronidation stands out as a major and highly significant pathway for the metabolism of a vast array of substances, including drugs, environmental pollutants, and endogenous compounds like bilirubin (B190676) and steroid hormones. upol.cz This process involves the enzymatic addition of a glucuronic acid moiety, derived from D-glucose, to a substrate. uomus.edu.iq The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also present in other tissues such as the intestine and kidneys. jove.comuef.fi

The key consequence of glucuronidation is a substantial increase in the hydrophilicity (water solubility) of the substrate. uomus.edu.iqjove.com This is due to the addition of the glucuronic acid group, which contains an ionized carboxylate and polar hydroxyl groups. uomus.edu.iq This enhanced water solubility facilitates the excretion of the resulting glucuronide conjugate from the body, primarily through urine or bile. uomus.edu.iqnih.gov Therefore, glucuronidation is generally considered a detoxification process, as it typically leads to the inactivation of pharmacologically active compounds and their efficient removal, thereby minimizing potential toxicity. uef.finih.gov In humans, it is estimated that approximately 40-70% of all clinical drugs undergo glucuronidation. upol.cz

Overview of Glucuronide Conjugates as Metabolites in Xenobiotic Disposition

Glucuronide conjugates are the end products of the glucuronidation process and represent a major class of metabolites in the disposition of xenobiotics. nih.gov Once formed, these conjugates are typically anionic and have limited ability to cross cell membranes on their own. nih.gov Their elimination from cells and subsequent excretion from the body are dependent on the action of various transport proteins. frontiersin.org Efflux transporters, such as multidrug resistance-associated proteins (MRPs), play a crucial role in moving glucuronide conjugates out of cells into the bloodstream, bile, or the intestinal lumen for eventual elimination. nih.govfrontiersin.org

While generally considered inactive and non-toxic, some glucuronide conjugates can be biologically active. nih.gov For instance, certain acyl glucuronides can be chemically reactive, and some glucuronides can be hydrolyzed back to the parent drug by enzymes like β-glucuronidase, which is present in the intestine. uomus.edu.iqfrontiersin.org This can lead to the reabsorption of the parent drug, a process known as enterohepatic circulation, which can prolong the drug's presence and effect in the body. uomus.edu.iq

Contextualization of Tipranavir (B1684565) beta-D-Glucuronide as a Key Metabolite of Tipranavir

Tipranavir is a nonpeptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV-1) infection. nih.govwikidoc.org Like many drugs, tipranavir undergoes extensive metabolism in the body. While the primary route of metabolism for tipranavir involves enzymes from the cytochrome P450 family, specifically CYP3A4, glucuronidation also plays a notable role in its disposition. nih.govfda.govdrugbank.com

Following the administration of radiolabeled tipranavir to human subjects, it was observed that while the majority of the drug and its metabolites are excreted in the feces, a smaller portion is eliminated in the urine. fda.goveuropa.eurxlist.com In the urinary profile, the most abundant metabolite identified was a glucuronide conjugate of tipranavir, specifically Tipranavir beta-D-Glucuronide. fda.goveuropa.eurxlist.com This metabolite accounted for 11.0% of the radioactivity found in urine, which corresponded to 0.5% of the total administered dose. fda.goveuropa.eurxlist.com The formation of Tipranavir beta-D-Glucuronide represents a significant pathway for the renal clearance of tipranavir-related material.

The biotransformation of tipranavir highlights the interplay between different metabolic pathways. While Phase I metabolism by CYP enzymes is predominant, the subsequent Phase II conjugation to form Tipranavir beta-D-Glucuronide is a key step in the eventual elimination of a fraction of the drug from the body.

Detailed Research Findings

Studies investigating the metabolism of tipranavir have provided valuable insights into the formation and excretion of its glucuronide conjugate.

Metabolite Profile of Tipranavir

In a human study involving the administration of 14C-labeled tipranavir, researchers analyzed the metabolic fate of the drug. The findings revealed that unchanged tipranavir was the major component circulating in the plasma. fda.goveuropa.eu However, analysis of the excreta showed a different profile.

Distribution of Tipranavir and its Major Metabolites in Excreta
ExcretaComponentPercentage of Radioactivity in ExcretaPercentage of Administered Dose
FecesUnchanged Tipranavir79.9%Not Reported
FecesHydroxyl metabolite4.9%3.2%
UrineUnchanged Tipranavir0.5%Trace
UrineTipranavir beta-D-Glucuronide11.0%0.5%

As indicated in the table, the majority of the administered radioactivity was recovered in the feces (median of 82.3%), with a smaller fraction found in the urine (median of 4.4%). fda.govrxlist.comfda.gov In feces, the most abundant component was unchanged tipranavir, followed by a hydroxyl metabolite. fda.goveuropa.eu In contrast, in urine, Tipranavir beta-D-Glucuronide was the most prominent metabolite, highlighting the role of glucuronidation in the renal excretion pathway of the drug. fda.goveuropa.eurxlist.com

Properties

CAS No.

947408-14-2

Molecular Formula

C37H41F3N2O11S

Molecular Weight

778.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[[5-(trifluoromethyl)-2-pyridinyl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47)/t25-,29+,30+,31-,32+,35-,36-/m1/s1

InChI Key

ODSCYUCOVFARRF-YFHPYYSLSA-N

Synonyms

(2R)-3,6-Dihydro-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]amino]phenyl]propyl]-2H-pyran-4-yl β-D-Glucopyranosiduronic Acid;  Tipranavir Glucuronide; 

Origin of Product

United States

Synthesis and Structural Elucidation for Research Purposes

Chemical Synthesis Methodologies for Tipranavir (B1684565) beta-D-Glucuronide

The generation of Tipranavir beta-D-Glucuronide for research and as a reference standard necessitates precise and reliable synthesis methods. These approaches are broadly categorized into chemical and enzymatic strategies, each offering distinct advantages.

Strategies for Preparation of Reference Standards and Labeled Compounds

The synthesis of reference standards is a critical step in metabolic studies, enabling accurate quantification and identification of metabolites in biological matrices. For Tipranavir beta-D-Glucuronide, this has been accomplished by pharmaceutical manufacturers like Boehringer Ingelheim Pharmaceuticals, Inc. asm.org. While specific, proprietary synthesis protocols are often not fully disclosed in publicly available literature, the general principles of glucuronide synthesis can be inferred.

A common chemical approach involves the coupling of a protected glucuronic acid donor, such as a glucuronyl bromide or trichloroacetimidate, with the hydroxyl group of Tipranavir. This reaction, known as glycosylation, forms the O-glucuronide bond. Subsequent deprotection steps are then required to yield the final product.

Furthermore, for use in pharmacokinetic studies and as internal standards in mass spectrometry-based assays, isotopically labeled versions of Tipranavir beta-D-Glucuronide are invaluable. A deuterated version, Tipranavir-d4 β-D-Glucuronide , has been synthesized and is commercially available from various suppliers. This labeled compound typically incorporates deuterium (B1214612) atoms on the ethyl group of the dihydropyrone ring of the Tipranavir moiety. The molecular formula for this labeled glucuronide is C₃₁H₂₉D₄F₃N₂O₁₁S.

Labeled CompoundMolecular FormulaKey Feature
Tipranavir-d4 β-D-GlucuronideC₃₁H₂₉D₄F₃N₂O₁₁SContains four deuterium atoms for use as an internal standard.

Enzymatic Synthesis Approaches for Glucuronide Generation

Enzymatic synthesis provides a highly selective alternative to chemical methods, often yielding the desired stereoisomer with high purity. This process utilizes UDP-glucuronosyltransferases (UGTs), the family of enzymes responsible for glucuronidation in vivo. In humans, Tipranavir is known to undergo glucuronidation, and while the specific UGT isoforms responsible for the formation of Tipranavir beta-D-Glucuronide are not extensively detailed in the public domain, it is understood that Tipranavir can induce glucuronidation processes, potentially involving enzymes like UGT1A1. nih.gov

For in vitro synthesis, recombinant human UGT enzymes or liver microsomes can be employed. The process involves incubating Tipranavir with the enzyme source in the presence of the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). This biomimetic approach can generate the metabolite in a controlled environment, facilitating its isolation and purification for use as a reference standard.

Analytical Techniques for Structural Confirmation of Synthetic Products

Once synthesized, rigorous analytical techniques are essential to confirm the structure, stereochemistry, and purity of Tipranavir beta-D-Glucuronide.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a cornerstone technique for the characterization of drug metabolites. For Tipranavir beta-D-Glucuronide, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.

In a key study, the protonated molecular ion ([M+H]⁺) of Tipranavir beta-D-Glucuronide was identified at a mass-to-charge ratio (m/z) of 779. This is consistent with the addition of a glucuronic acid moiety (176 Da) to the parent Tipranavir molecule (m/z 603). asm.org

A characteristic fragmentation pattern observed in tandem mass spectrometry is the neutral loss of the glucuronic acid group (176 Da). Upon collision-induced dissociation (CID), the glycosidic bond cleaves, resulting in a product ion corresponding to the protonated Tipranavir aglycone at m/z 603. asm.org This predictable fragmentation is a strong indicator of the presence of a glucuronide conjugate.

Ionm/zDescription
[M+H]⁺779Protonated molecular ion of Tipranavir beta-D-Glucuronide
[M-Gluc+H]⁺603Product ion corresponding to protonated Tipranavir after loss of the glucuronide moiety

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Analysis

While mass spectrometry provides crucial information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous determination of the compound's three-dimensional structure. Although detailed ¹H and ¹³C NMR data for Tipranavir beta-D-Glucuronide are not widely published, the synthesis of the reference standard was confirmed using this technique. asm.org

Chromatographic Purity Assessment

The purity of the synthesized Tipranavir beta-D-Glucuronide is paramount for its use as a reference standard. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a standard method for this purpose.

While specific HPLC methods for the purity assessment of the glucuronide are not detailed in the literature, methods developed for the parent drug, Tipranavir, can be adapted. These methods typically utilize reversed-phase columns (e.g., C8 or C18) with a mobile phase consisting of a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is commonly performed at a UV wavelength where the chromophores in the Tipranavir molecule exhibit strong absorbance.

Given that the conjugation with glucuronic acid introduces a new stereocenter at the anomeric carbon and Tipranavir itself is chiral, Tipranavir beta-D-Glucuronide exists as a pair of diastereomers. Therefore, chiral HPLC methods may be necessary to separate these diastereomers and assess the stereochemical purity of the synthesized material. nih.govnih.gov

Metabolic Formation and Biotransformation Pathways

Enzymatic Glucuronidation of Tipranavir (B1684565)

The primary mechanism for the formation of Tipranavir beta-D-Glucuronide is through enzymatic glucuronidation, a major Phase II metabolic pathway. This process is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes.

While specific studies definitively identifying all UGT isoforms responsible for tipranavir's glucuronidation are not extensively detailed in the provided results, the involvement of the UGT system is evident. An in vitro induction study using human hepatocytes showed that tipranavir induces UGT1A1, suggesting a potential interaction. wikidoc.org The co-administration of tipranavir with ritonavir (B1064) has been shown to induce UGT1A1, which can affect the metabolism of other drugs that are substrates for this enzyme, such as dolutegravir (B560016) and raltegravir. europa.eunih.gov This inductive effect points towards a relationship between tipranavir and the UGT1A1 isoform. Further research is needed to fully elucidate the specific contributions of various UGT isoforms to the formation of Tipranavir beta-D-Glucuronide.

Specific K_m and V_max values for the formation of Tipranavir beta-D-Glucuronide from studies using recombinant UGT systems were not found in the search results.

Ritonavir, co-administered with tipranavir to boost its plasma concentrations, primarily acts by inhibiting CYP3A4, the main enzyme responsible for tipranavir's oxidative metabolism. fda.govdrugbank.comnih.govnih.gov This inhibition significantly reduces the first-pass metabolism of tipranavir. fda.gov While ritonavir's primary role is CYP3A4 inhibition, it also has inductive effects on UGT enzymes. hiv-druginteractions.org For instance, the combination of tipranavir and ritonavir induces UGT activity, which can lead to decreased plasma concentrations of co-administered drugs that are UGT substrates. europa.eueuropa.eu This suggests an indirect effect on glucuronide formation pathways. The co-administration of tipranavir/ritonavir has been shown to decrease the exposure of dolutegravir and raltegravir, which are metabolized by UGT1A1. europa.eunih.govnih.gov

In vitro systems are crucial for understanding the metabolic pathways of tipranavir.

Human Liver Microsomes (HLMs): Studies with HLMs have been instrumental in identifying CYP3A4 as the predominant enzyme in tipranavir's oxidative metabolism. fda.govdrugbank.comnih.govnih.gov These systems have also been used to demonstrate the inhibitory effect of ritonavir on this pathway. nih.govnih.gov While direct studies on glucuronidation in HLMs are not detailed, these systems are standard for investigating Phase II metabolism.

Recombinant UGTs: The use of recombinant UGTs is a standard method to identify the specific isoforms responsible for the glucuronidation of a compound and to determine their kinetic parameters. fda.gov While specific data for tipranavir is not provided, this methodology would be essential for a detailed characterization of Tipranavir beta-D-Glucuronide formation.

Hepatocytes: An in vitro induction study in human hepatocytes demonstrated that tipranavir can increase the expression of UGT1A1, providing evidence for its interaction with this specific UGT isoform. wikidoc.org

Kinetic Characterization of UGT-Mediated Glucuronidation

Species-Specific Differences in Glucuronidation of Tipranavir

Significant species-specific differences exist in drug metabolism, including glucuronidation. nih.gov In a study with Sprague-Dawley rats, a glucuronide conjugate of tipranavir was identified as a metabolite. nih.gov In mice, however, tipranavir and its metabolites were found in feces but not in urine, suggesting a different primary elimination pathway compared to humans, where a glucuronide conjugate is a notable urinary metabolite. nih.govnih.gov These differences highlight the importance of using human-relevant in vitro systems and the potential limitations of animal models in predicting human metabolism. nih.gov

Comparative Metabolism Studies in Pre-clinical Animal Models (e.g., mice, rats) versus In Vitro Human Systems

The metabolic profile of Tipranavir (TPV), particularly the formation of its glucuronide conjugate, exhibits notable differences between preclinical animal models and human systems. These variations are evident from both in vivo animal studies and in vitro experiments using liver microsomes.

In humans, following the administration of radiolabeled [¹⁴C]Tipranavir co-administered with ritonavir, the metabolism of TPV is minimal, with the unchanged parent drug accounting for 98.4% or more of the total radioactivity in plasma. europa.eufda.goveuropa.eu The most abundant metabolite identified in human urine is Tipranavir beta-D-glucuronide. fda.goveuropa.eu This conjugate represents 11.0% of the radioactivity found in urine, which corresponds to 0.5% of the total administered dose. europa.eufda.goveuropa.eu In contrast, the primary metabolite in human feces is a hydroxylated form of Tipranavir. europa.eufda.gov

In vitro studies using human liver microsomes (HLM) have identified CYP3A4 as the principal cytochrome P450 enzyme responsible for TPV's oxidative metabolism. nih.govnih.govdrugbank.com These in vitro systems successfully reproduced five key metabolites, including three monohydroxylated products, one desaturated metabolite, and one dealkylated metabolite. nih.gov

Preclinical studies in animal models present a different metabolic picture. In Sprague-Dawley rats administered [¹⁴C]TPV, the most prevalent metabolite was an oxidation product found in the feces. nih.gov Notably, no single metabolite was found to be significantly present in the urine of these rats, a stark contrast to the human data where the glucuronide conjugate is the main urinary metabolite. nih.gov

Table 1: Comparative Metabolite Profile of Tipranavir

System/Species Matrix Major Metabolite(s) Identified Minor Metabolites Primary Metabolic Pathway
Human (In Vivo) UrineTipranavir beta-D-glucuronide europa.eufda.goveuropa.euUnchanged Tipranavir fda.govGlucuronidation
FecesHydroxyl metabolite of Tipranavir europa.eufda.govUnchanged Tipranavir europa.euOxidation
Rat (In Vivo) FecesOxidation metabolite nih.govNot specifiedOxidation
UrineNo single significant metabolite reported nih.govNot specifiedNot significant
Human (In Vitro) Liver MicrosomesMonohydroxylated metabolites (II, III, IV) nih.govDesaturated metabolite (VI), Dealkylated metabolite (V) nih.govOxidation (CYP3A4-mediated) nih.gov
Mouse (In Vitro) Liver MicrosomesMetabolites consistent with HLM findings nih.govNot specifiedOxidation

Implications of Species-Specific UGT Expression and Activity on Glucuronide Formation

The formation of Tipranavir beta-D-Glucuronide is contingent on the activity of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the conjugation of glucuronic acid to the parent drug. The observed differences in the prevalence of this metabolite between humans and preclinical animal models can be largely attributed to species-specific variations in the expression and activity of UGT isozymes. nih.gov

The UGT superfamily consists of multiple enzymes, with the UGT1A and UGT2B subfamilies being paramount in drug metabolism. nih.govphysiology.org These enzymes are expressed in various tissues, most notably the liver and intestine, but their relative abundance and substrate specificities can differ significantly between species like rats, mice, and humans. nih.govphysiology.org While the specific UGT enzyme responsible for Tipranavir glucuronidation has not been definitively identified, the compound's metabolic profile strongly suggests a more significant role for this pathway in humans than in rats. europa.eunih.gov

The discrepancy implies that the UGT isozymes responsible for conjugating Tipranavir are either more highly expressed or possess greater catalytic efficiency in human hepatic and renal tissues compared to those in rats. nih.gov This species-dependent difference is a critical factor in drug development, as it affects the extrapolation of metabolic and clearance data from animal models to humans.

Furthermore, Tipranavir, when co-administered with ritonavir, has been suggested to be an inducer of glucuronidation. nih.gov This was observed in a study where the combination decreased the concentration of raltegravir, a drug primarily metabolized by UGT1A1. nih.gov The potential for Tipranavir to induce UGTs adds another layer of complexity. Species-specific differences in the inducibility of UGT genes via nuclear receptors (such as the pregnane (B1235032) X receptor) could lead to divergent metabolic responses upon repeated administration. nih.gov Therefore, the lower level of glucuronide formation in preclinical models may not only reflect baseline differences in UGT expression but also a differential response to enzyme induction, impacting the predictive value of these models for human pharmacokinetics.

Dispositional Mechanisms and Transport Dynamics

Excretion Pathways of Tipranavir (B1684565) beta-D-Glucuronide

The primary routes and forms of excretion for tipranavir and its metabolites have been characterized through human mass balance studies involving radiolabeled [14C]tipranavir. nih.gov These studies provide a quantitative picture of how Tipranavir beta-D-Glucuronide is handled by the body.

Following oral administration of [14C]tipranavir co-administered with ritonavir (B1064) to human subjects, the vast majority of the radioactive dose was recovered in the feces, with a much smaller portion found in the urine. wikidoc.orgeuropa.eu A median of 82.3% of the administered radioactivity was excreted in feces, while a median of only 4.4% was recovered in urine. wikidoc.orgfda.goveuropa.eu

Tipranavir beta-D-Glucuronide was identified as the most abundant metabolite in the urinary matrix. nih.govwikidoc.org It accounted for 11.0% of the radioactivity present in urine, which corresponds to 0.5% of the total administered dose. wikidoc.orgfda.govhres.ca In contrast, unchanged tipranavir was only found in trace amounts in urine. hres.ca The primary component excreted in feces was unchanged tipranavir, which accounted for a mean of 79.9% of fecal radioactivity. nih.govnih.gov

Biological MatrixComponentProportion of RadioactivityProportion of Total Dose
FecesTotal Radioactivity82.3% (Median)82.3% (Median)
FecesUnchanged Tipranavir79.9% of fecal radioactivity~65.8%
FecesHydroxyl Metabolite (H-1)4.9% of fecal radioactivity3.2%
UrineTotal Radioactivity4.4% (Median)4.4% (Median)
UrineTipranavir beta-D-Glucuronide (H-3)11.0% of urine radioactivity0.5%

Transporter-Mediated Disposition of Glucuronide Conjugates

The movement of drug glucuronides into and out of cells is often mediated by transport proteins. These transporters can influence the pharmacokinetics and potential for drug-drug interactions.

Drug transport proteins are critical in drug disposition. nih.gov Hepatic uptake transporters from the Organic Anion Transporting Polypeptide (OATP) family, such as OATP1B1 and OATP1B3, are responsible for moving compounds from the blood into the liver. nih.gov Efflux transporters, including Multidrug Resistance-Associated Proteins (MRPs), Breast Cancer Resistance Protein (BCRP), and P-glycoprotein (P-gp), move drugs and metabolites out of cells, for instance into bile or urine. nih.govnih.gov Anionic drug conjugates, such as glucuronides, are common substrates for MRP2 and MRP3. nih.govnih.govresearchgate.net Many HIV protease inhibitors are known to be substrates and/or inhibitors of these transport systems. nih.gov

While direct studies on Tipranavir beta-D-Glucuronide as a transporter substrate or inhibitor are not detailed in the reviewed literature, significant findings exist for the parent compound, tipranavir. In vitro studies have identified tipranavir as a potent inhibitor of certain efflux and uptake transporters.

Specifically, tipranavir was identified as a potent inhibitor of MRP3 in assays using both suspended rat hepatocytes and inside-out membrane vesicles. kuleuven.be Tipranavir is also a known inhibitor of MRP2. kuleuven.be Furthermore, predictive studies have suggested that tipranavir may be a clinically relevant inhibitor of the hepatic uptake transporter OATP1B1. researchgate.net These interactions involving the parent drug suggest a potential for complex drug-drug interactions at the transporter level. The capacity for Tipranavir beta-D-Glucuronide itself to act as a substrate or inhibitor has not been explicitly characterized.

CompoundTransporterInteraction TypeFinding
Tipranavir (parent drug)MRP3InhibitorIdentified as a potent inhibitor in rat hepatocytes and membrane vesicles. kuleuven.be
Tipranavir (parent drug)MRP2InhibitorKnown inhibitor. kuleuven.be
Tipranavir (parent drug)OATP1B1InhibitorPredicted to be a clinically relevant inhibitor. researchgate.net

Enterohepatic recirculation is a process where a drug or its metabolite is excreted from the liver into the bile, enters the intestine, and is subsequently reabsorbed back into the bloodstream. wikipedia.org For glucuronide conjugates, this typically involves biliary excretion of the glucuronide, followed by hydrolysis in the intestine by bacterial enzymes (β-glucuronidases), which cleaves the glucuronide moiety to release the parent drug. wikipedia.orgelifesciences.org The now more lipophilic parent drug can then be reabsorbed from the intestine back into the portal circulation, effectively prolonging its presence in the body. wikipedia.org

While this is a well-established mechanism for many drugs that undergo glucuronidation, specific mechanistic studies confirming that Tipranavir beta-D-Glucuronide undergoes enterohepatic recirculation were not available in the reviewed sources. Given that tipranavir is metabolized to a glucuronide and that biliary excretion is a major elimination pathway for many drugs, it is mechanistically plausible that some degree of enterohepatic recirculation could occur, but direct evidence is lacking.

Analytical Methodologies for Research Quantification

Chromatographic Techniques for Detection and Separation

Chromatography is the cornerstone for isolating Tipranavir (B1684565) beta-D-Glucuronide from the parent drug and other endogenous components in biological samples. The separation is typically based on the compound's polarity and affinity for a stationary phase.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC or UPLC), are the most frequently used methods for the analysis of antiretroviral drugs and their metabolites. jfda-online.com These techniques offer robust and reproducible separation. UHPLC, by using columns with smaller particle sizes (<2 µm), provides higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com

For the analysis of Tipranavir and its glucuronide, a reversed-phase chromatographic approach is typically employed. This involves a non-polar stationary phase (like C18 or phenyl-hexyl) and a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. mdpi.commdpi.comresearchgate.net The development of multi-analyte methods allows for the simultaneous quantification of several antiretroviral drugs, including Tipranavir, and their metabolites in a single run. mdpi.comnih.gov

ParameterTypical Conditions for Antiretroviral AnalysisRationale
Column Reversed-phase (e.g., C18, Phenyl-Hexyl), < 2 µm particle size for UPLCProvides effective separation of the relatively non-polar Tipranavir from its more polar glucuronide metabolite.
Mobile Phase Gradient elution with Acetonitrile/Methanol and Water containing 0.05-0.1% Formic AcidThe gradient allows for the elution of compounds with a wide range of polarities. Formic acid aids in protonation for positive-ion mass spectrometry. researchgate.net
Flow Rate 0.2 - 0.5 mL/min for UPLCOptimal for achieving high efficiency with small particle size columns.
Injection Volume 5 - 10 µLSmall volumes are sufficient due to the high sensitivity of modern detectors.

This table presents typical parameters for the UPLC analysis of antiretroviral drugs, which are applicable for the separation of Tipranavir and Tipranavir beta-D-Glucuronide.

In metabolic studies designed to trace the absorption, distribution, and excretion of a drug, Tipranavir can be labeled with a radioactive isotope, such as Carbon-14 (¹⁴C). nih.gov Following administration of ¹⁴C-Tipranavir, radiochromatography is used to analyze biological samples. This technique combines liquid chromatography with a radioactivity detector, such as a flow scintillation analyzer. nih.gov

The process involves separating the metabolites via HPLC and then passing the column effluent through the radioactivity detector. This generates a radiochromatogram that shows peaks corresponding to the parent drug and its various radiolabeled metabolites, including Tipranavir beta-D-Glucuronide. The fraction of radioactivity associated with each peak allows for the quantification of each metabolite relative to the total dose administered. nih.govnih.gov In a study involving ¹⁴C-Tipranavir, this method was essential in determining that the glucuronide conjugate was the most abundant metabolite in urine, accounting for 11% of the urinary radioactivity. fda.gov

Spectrometric Detection and Quantification

Following chromatographic separation, mass spectrometry is the definitive technique for the detection and quantification of Tipranavir beta-D-Glucuronide due to its unparalleled sensitivity and selectivity.

Liquid chromatography is most commonly coupled with tandem mass spectrometry (LC-MS/MS) for the bioanalysis of antiretroviral agents. nih.gov This combination provides high specificity by exploiting both the retention time of the compound and its unique mass-to-charge (m/z) ratio, along with the m/z ratios of its fragment ions. Electrospray ionization (ESI) is the most common ionization technique as it is a soft ionization method suitable for polar and thermally labile molecules like glucuronides. researchgate.net

In MS/MS analysis, a specific precursor ion (the protonated or deprotonated molecule of Tipranavir beta-D-Glucuronide) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then a specific product ion is monitored in the second mass analyzer. This process, known as selected-reaction monitoring (SRM) or multiple reaction monitoring (MRM), drastically reduces background noise and allows for precise quantification even at very low concentrations. nih.govresearchgate.net Glucuronides characteristically lose the glucuronic acid moiety (176 Da), providing a common and diagnostic fragmentation pathway that can be monitored. researchgate.net

Analytical TechniqueIonization ModeMonitored Transition (Hypothetical)Purpose
LC-MS/MS (SRM/MRM) Positive ESI[M+H]⁺ → [Aglycone+H]⁺Quantitation of Tipranavir beta-D-Glucuronide by monitoring its transition to the Tipranavir aglycone.
LC-MS/MS (SRM/MRM) Positive ESI[M+H]⁺ → Other specific fragment ionsConfirmation of identity.

This table describes the application of tandem mass spectrometry for the analysis of Tipranavir beta-D-Glucuronide.

While tandem quadrupole MS is a workhorse for targeted quantification, high-resolution mass spectrometry (HRMS) offers the ability to determine the elemental composition of an ion by measuring its m/z with very high accuracy. This is invaluable for metabolite identification in research settings and can enhance selectivity in complex matrices. mdpi.com

Ion Mobility Spectrometry (IMS) is an advanced technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IM-MS), it adds another dimension of separation, which can resolve isomeric compounds that are indistinguishable by mass alone. nih.govowlstonemedical.com This is particularly relevant for glucuronide analysis, as acyl glucuronides can undergo intramolecular transacylation to form different positional isomers (e.g., 1-β-O-acyl vs. 2-, 3-, and 4-O-acyl isomers). lcms.cz Techniques like high-field asymmetric waveform ion mobility spectrometry (FAIMS) and cyclic ion mobility spectrometry (cIMS) have demonstrated the ability to separate such isomers, offering a powerful tool for detailed metabolic research that could be applied to study the stability and isomeric forms of Tipranavir beta-D-Glucuronide. owlstonemedical.comlcms.cz

Enzymatic Assays for Glucuronide Detection in Research Contexts

In a research context, enzymatic assays are often used as part of the sample preparation process. The most common application is the use of β-glucuronidase enzymes to hydrolyze the glucuronide conjugate back to its parent aglycone (Tipranavir). By analyzing a sample before and after treatment with β-glucuronidase, researchers can determine the concentration of the conjugated form of the drug.

This differential analysis allows for the quantification of Tipranavir beta-D-Glucuronide by subtracting the concentration of the free drug (measured in the untreated sample) from the total drug concentration (measured in the enzyme-treated sample). This method, while indirect, is a robust and widely accepted approach in pharmacokinetic studies to assess the extent of glucuronidation. researchgate.net The enzymes are typically sourced from organisms like Helix pomatia or E. coli.

Utilization of Beta-D-Glucuronidase for Indirect Estimation of Glucuronide Levels

Historically, and for specific confirmatory purposes, the quantification of glucuronide conjugates has been achieved indirectly through enzymatic hydrolysis. scispace.comsigmaaldrich.com This method relies on the enzyme β-glucuronidase to cleave the glucuronic acid moiety from the parent drug, a process known as de-conjugation. scispace.com Following the enzymatic reaction, the liberated parent compound (aglycone), in this case, Tipranavir, is quantified using established analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comnih.gov The concentration of the original glucuronide metabolite is then inferred from the amount of the aglycone produced.

The process involves incubating a biological sample, such as urine or plasma, with a preparation of β-glucuronidase. sigmaaldrich.com The efficiency of the hydrolysis can be influenced by several factors, including the source of the enzyme, pH of the reaction buffer, incubation temperature, and duration of the reaction. scispace.comnih.gov For instance, β-glucuronidase derived from E. coli exhibits optimal activity in a neutral pH range (6.0-7.0), whereas the enzyme from molluskan sources is more active in an acidic environment (pH 4.0-4.5). scispace.com Careful optimization of these parameters is critical to ensure complete hydrolysis, as incomplete reactions can lead to an underestimation of the glucuronide concentration. acs.org

While direct measurement of the intact glucuronide using LC-MS/MS is now more common, the enzymatic hydrolysis method remains a valuable tool for validating the identity of glucuronide metabolites and in situations where a synthetic standard for the glucuronide is not available. scispace.comfda.govresearchgate.net

Enzyme SourceOptimal pH for Glucuronidase ActivityAssociated Sulfatase ActivityReference
Molluskan (e.g., Helix pomatia)4.0 - 4.5Yes (Optimal at pH 6.5) scispace.comsigmaaldrich.com
Bovine Liver~4.4Yes scispace.com
Escherichia coli (E. coli)6.0 - 7.0No scispace.comsigmaaldrich.com

Pharmacological and Biological Research Considerations

In Vitro Biological Activity Evaluation of Tipranavir (B1684565) beta-D-Glucuronide

Tipranavir beta-D-glucuronide is identified as the most abundant urinary metabolite of its parent drug, Tipranavir, accounting for 11.0% of the radioactivity found in urine in human studies. europa.eufda.govfda.gov This process of glucuronidation is a common phase II metabolic pathway that increases the water solubility of compounds, facilitating their excretion. eur.nl

Assessment in Cell-Based Assays (e.g., enzyme inhibition, receptor binding, cellular uptake)

A review of publicly available scientific literature and drug approval documentation did not yield specific studies evaluating the in vitro biological activity of Tipranavir beta-D-Glucuronide. There is no readily available data from cell-based assays examining its potential for enzyme inhibition, receptor binding, or cellular uptake. Research has predominantly focused on the pharmacological activity and metabolic interactions of the parent compound, Tipranavir, particularly when co-administered with ritonavir (B1064).

Comparison of Activity Profiles with Parent Tipranavir (if applicable and non-clinical)

There are no available non-clinical studies that directly compare the in vitro activity profile of Tipranavir beta-D-Glucuronide with that of the parent drug, Tipranavir. Tipranavir is a potent non-peptidic inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle. patsnap.com The addition of a large, polar glucuronide moiety to the Tipranavir structure would be expected to significantly alter its chemical properties. Such a modification typically sterically hinders the molecule from fitting into the active site of target enzymes like HIV protease, rendering it inactive. For other antiretrovirals, such as elvitegravir, the metabolites, including glucuronides, are markedly less potent than the parent drug. scielo.br

Exploration of Any Metabolite-Specific Bioactivity or Lack Thereof

Currently, there is no evidence in the reviewed literature to suggest that Tipranavir beta-D-Glucuronide possesses any specific biological activity. The process of glucuronidation is generally considered a detoxification pathway, converting active or toxic xenobiotics into inactive metabolites that can be more easily eliminated from the body. eur.nl While some glucuronide metabolites of other drugs have been shown to be pharmacologically active, this is considered the exception rather than the rule. europa.eu In the absence of specific research, Tipranavir beta-D-Glucuronide is presumed to be an inactive metabolite.

Potential as a Prodrug or Active Metabolite (Theoretical Considerations)

Metabolites can sometimes act as prodrugs if they are converted back to the active parent compound, or they can be active metabolites if they exert pharmacological effects themselves. Glucuronidation is primarily a terminal deactivation step for drug elimination. eur.nl The metabolic pathway proceeds from Tipranavir to Tipranavir beta-D-Glucuronide, which is then excreted. fda.gov There is no scientific evidence to suggest that Tipranavir beta-D-Glucuronide is converted back to Tipranavir in vivo or that it possesses intrinsic antiretroviral activity. Therefore, from a theoretical standpoint based on its chemical nature and the common function of glucuronides, it is considered an inactive metabolite rather than a prodrug or an active metabolite.

Role in Enzyme Induction or Inhibition beyond Parent Drug Effects (In Vitro)

No in vitro studies have been identified that investigate the potential of Tipranavir beta-D-Glucuronide itself to induce or inhibit drug-metabolizing enzymes. All available data on enzyme modulation relates to the parent drug, Tipranavir, typically in combination with the pharmacokinetic booster ritonavir.

Modulation of Drug-Metabolizing Enzymes (e.g., UGTs, CYPs)

While there is no data on the glucuronide metabolite, the parent drug Tipranavir, when co-administered with ritonavir (TPV/r), has a complex and significant impact on various drug-metabolizing enzymes.

Effects of Parent Drug (Tipranavir/ritonavir) on Uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs): Tipranavir/ritonavir has been shown to be an inducer of UGTs. nih.gov This is evidenced by its interactions with other drugs that are primarily cleared through glucuronidation. For instance, co-administration of TPV/r significantly reduces the plasma concentrations of dolutegravir (B560016), an effect attributed to the induction of UGT1A1 and CYP3A enzymes. europa.eu Similarly, TPV/r is thought to induce glucuronosyltransferase, which can affect the metabolism of drugs like raltegravir. europa.eunih.gov It is unknown if Tipranavir alone inhibits or induces UGTs. europa.eu Some other HIV protease inhibitors have been shown to inhibit UGT1A1 in vitro. nih.gov

Effects of Parent Drug (Tipranavir/ritonavir) on Cytochrome P450 (CYP) Enzymes: In vitro studies using human liver microsomes and in vivo "cocktail" studies have demonstrated that Tipranavir/ritonavir is both an inhibitor and an inducer of several CYP isoforms. The net effect can vary depending on the specific enzyme and the duration of treatment. europa.eu

CYP3A4: Tipranavir is a substrate, inhibitor, and inducer of CYP3A. europa.eu When boosted with ritonavir (a potent CYP3A inhibitor), the net effect is potent inhibition of both intestinal and hepatic CYP3A4. europa.eueuropa.eunatap.org

CYP2D6: Potent inhibition is observed. europa.eueuropa.eu

CYP1A2: Tipranavir/ritonavir causes significant induction at steady state. europa.eueuropa.eu

CYP2C9: A slight induction effect is seen at steady state. europa.eueuropa.eu

CYP2C19: In vitro studies indicate inhibition by Tipranavir. europa.eu

The table below summarizes the in vitro inhibitory potential of the parent drug, Tipranavir, against various CYP enzymes as determined in studies with human liver microsomes.

EnzymeSubstrateIC50 (µM)Inhibition
CYP1A2 Phenacetin28Weak
CYP2C9 Tolbutamide10Moderate
CYP2C19 S-mephenytoin5.5Moderate
CYP2D6 Dextromethorphan3.2Potent
CYP3A4 Midazolam1.9Potent
Data derived from in vitro studies with human liver microsomes and reflect the activity of the parent drug, Tipranavir. Data on Tipranavir beta-D-Glucuronide is not available.

Impact on Drug Transporters (e.g., P-glycoprotein, MRPs)

The interaction of Tipranavir and its primary metabolite, Tipranavir beta-D-Glucuronide, with drug transporters is a critical aspect of its pharmacological profile. Drug transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), are membrane proteins that play a significant role in the absorption, distribution, and elimination of various drugs.

Tipranavir itself is a known substrate and inducer of P-glycoprotein. rxlist.comwikidoc.orgfda.govnih.govamazonaws.comnih.govresearchgate.netresearchgate.net When co-administered with ritonavir, a combination often used in clinical practice, the net effect at a steady state is the induction of P-gp. fda.govresearchgate.netnatap.org This induction can affect the pharmacokinetics of other co-administered drugs that are also P-gp substrates.

While extensive research has been conducted on the parent compound, Tipranavir, specific studies detailing the direct impact of its major metabolite, Tipranavir beta-D-Glucuronide, on these transporters are not extensively documented in publicly available literature. Tipranavir beta-D-Glucuronide is the most abundant metabolite of Tipranavir found in urine. rxlist.comwikidoc.orgfda.govnih.govhres.caeuropa.eufda.goveuropa.eu

In general, glucuronide conjugates of drugs are often substrates for MRPs, particularly MRP2 and MRP3. nih.gov These transporters are involved in the efflux of anionic drugs and conjugated metabolites from cells. For example, bilirubin (B190676) glucuronide is a known substrate for both MRP2 and MRP3. nih.gov Furthermore, some HIV protease inhibitors, including saquinavir, ritonavir, indinavir, and lopinavir, have been identified as substrates for MRP2-mediated transport. nih.gov Based on these general principles, it is plausible that Tipranavir beta-D-Glucuronide may also be a substrate for MRPs, which would be consistent with its role as a metabolite destined for elimination. However, without direct experimental evidence, this remains a point for further investigation.

An in vitro study in human hepatocytes has indicated that Tipranavir can induce UDP-glucuronosyltransferase (UGT), the enzyme responsible for its glucuronidation. rxlist.comwikidoc.orgnih.govfda.govnih.gov The clinical implications of this induction are still under investigation.

The following table summarizes the known interactions of the parent drug, Tipranavir, with P-glycoprotein.

CompoundTransporterEffect
TipranavirP-glycoprotein (P-gp)Substrate
TipranavirP-glycoprotein (P-gp)Inducer
Tipranavir/RitonavirP-glycoprotein (P-gp)Net induction at steady state

Table 1: Interaction of Tipranavir with P-glycoprotein

It is important to note that detailed research findings and data tables specifically for the interaction of Tipranavir beta-D-Glucuronide with drug transporters are not available in the current body of scientific literature. The information presented is based on the characteristics of the parent compound and the general behavior of glucuronide metabolites.

Future Research Directions and Unexplored Areas

Identification of Specific UGT Isoforms Responsible for Tipranavir (B1684565) Glucuronidation

The formation of Tipranavir beta-D-Glucuronide is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. europa.eu However, the specific UGT isoforms responsible for this conjugation reaction have not been definitively identified. While it is known that tipranavir can induce glucuronosyltransferase activity, the precise enzymes involved remain an area for future investigation. europa.eunih.gov Studies utilizing recombinant human UGT isoforms could elucidate which specific enzymes, such as those from the UGT1A and UGT2B families, are primarily responsible for the glucuronidation of tipranavir. nih.govnih.gov This knowledge would be invaluable for predicting potential drug-drug interactions, as co-administered drugs that are substrates or inhibitors of the same UGT isoforms could alter the metabolic clearance of tipranavir. researchgate.net For instance, it is known that tipranavir/ritonavir (B1064) can induce UGT1A1, affecting the metabolism of other drugs like dolutegravir (B560016). europa.eu

Detailed Characterization of Transport Mechanisms for Tipranavir beta-D-Glucuronide Across Biological Barriers

The excretion of Tipranavir beta-D-Glucuronide from the body is a critical step in the drug's elimination pathway. While it is known to be a major urinary metabolite, the specific transport proteins that mediate its movement across biological barriers, such as the renal tubules and the blood-brain barrier, have not been thoroughly characterized. europa.eu Future research should focus on identifying the roles of various efflux and uptake transporters, such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and organic anion transporters (OATs), in the disposition of this glucuronide. scholaris.ca Understanding these transport mechanisms is essential for predicting the potential for drug-drug interactions that could affect the renal clearance of the metabolite and for assessing its potential to accumulate in specific tissues. scholaris.cadrugbank.com

Investigation of the Role of Gut Microbiota in Glucuronide Hydrolysis and Subsequent Fate of the Aglycone

The gut microbiota possesses a diverse array of enzymes, including β-glucuronidases, which can hydrolyze glucuronide conjugates, releasing the parent aglycone. nih.govfrontiersin.orgfrontiersin.org This process, known as enterohepatic recirculation, can significantly impact the pharmacokinetics of a drug by allowing the reabsorption of the parent compound. plos.org Future research should investigate the susceptibility of Tipranavir beta-D-Glucuronide to hydrolysis by gut microbial β-glucuronidases. Understanding the extent of this deconjugation and the subsequent fate of the released tipranavir is critical for a complete understanding of its disposition and could reveal inter-individual variability in drug exposure due to differences in gut microbiome composition. nih.govmdpi.com

Development of Novel Analytical Tools for In Situ Quantification in Complex Biological Systems

Accurate and sensitive quantification of Tipranavir beta-D-Glucuronide in various biological matrices is fundamental to pharmacokinetic and metabolism studies. While high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a standard technique for such analyses, there is a need for the development of novel analytical tools for in situ quantification in complex biological systems. researchgate.netmdpi.comjfda-online.com Techniques such as advanced imaging mass spectrometry or the development of specific biosensors could enable real-time monitoring of the metabolite's distribution and concentration within tissues and cells. This would provide unprecedented insights into its localized pharmacokinetics and potential for tissue-specific effects.

In Silico Modeling of Glucuronide-Enzyme/Transporter Interactions

Computational, or in silico, modeling techniques offer a powerful approach to predict and understand the interactions between small molecules and biological macromolecules. researchgate.netscielo.br Future research should leverage molecular docking and molecular dynamics simulations to model the binding of Tipranavir beta-D-Glucuronide to the active sites of various UGT isoforms and drug transporters. researchgate.net These models can provide valuable insights into the structural determinants of these interactions and help to predict which enzymes and transporters are most likely to be involved in the metabolite's disposition. In silico approaches can also aid in the rational design of future studies and in the prediction of potential drug-drug interactions. researchgate.net

Q & A

Basic Research Questions

Q. How does the glucuronide moiety in tipranavir beta-D-glucuronide influence its pharmacokinetic properties, and what experimental models are used to study this?

  • Methodology : The beta-D-glucuronide conjugation enhances solubility and facilitates renal excretion. To evaluate this, researchers use:

  • In vitro transporter assays : HeLa cells transfected with organic anion-transporting polypeptide (oatp) to measure substrate affinity (e.g., estradiol-17β-D-glucuronide transport kinetics via oatp) .
  • Metabolic stability studies : Liver microsomes or hepatocytes to assess glucuronidation rates and enzyme kinetics (CYP3A4/UGT interactions) .
    • Key Finding : Oatp has higher affinity for glucuronidated steroids (e.g., estradiol-17β-D-glucuronide, Km = 3 µM) than unconjugated forms, suggesting tipranavir glucuronide may leverage similar pathways .

Q. What experimental designs are appropriate to assess placental transfer of tipranavir beta-D-glucuronide in reproductive toxicity studies?

  • Methodology :

  • Animal models : Dose-ranging studies in pregnant rodents or primates to measure maternal/fetal plasma ratios and AUC (area under the curve) at maternally toxic vs. therapeutic doses .
  • Human cohort studies : Prospective registries (e.g., Antiretroviral Pregnancy Registry) to track birth outcomes in first-trimester exposures, complemented by placental perfusion assays to quantify drug transfer .
    • Data Contradiction : Animal studies show fetal toxicity at sub-therapeutic maternal exposures, while human data from 17 live births (first-trimester exposure) report no birth defects .

Q. How do researchers validate tipranavir’s antiviral efficacy in drug-resistant HIV strains?

  • Methodology :

  • Phenotypic resistance assays : Site-directed mutagenesis to introduce protease inhibitor (PI)-resistance mutations (e.g., L33F, I84V) into HIV-1 clones, followed by IC50 determination in the presence of tipranavir/ritonavir .
  • Clinical trial frameworks : RESIST studies combined tipranavir with optimized background regimens (OBRs) in treatment-experienced patients, using 48-week viral load reduction as the endpoint .

Advanced Research Questions

Q. How can structural bioinformatics resolve contradictions between tipranavir’s antiviral activity and its off-target anticancer effects?

  • Methodology :

  • Molecular dynamics (MD) simulations : Analyze tipranavir’s interaction with HIV-1 protease (rigidification of flap regions) vs. apoptotic pathways in gastric cancer stem cells (GCSCs). Key parameters include hydrogen bond networks and solvent-accessible surface area .
  • In vitro apoptosis assays : Treat GCSCs with tipranavir and quantify mitochondrial pathway activation (e.g., caspase-3 cleavage, Bcl-2/Bax ratios) via Western blot and CCK-8 viability assays .
    • Contradiction : Tipranavir’s primary role as a PI conflicts with its pro-apoptotic effects in cancer cells. Mechanistic studies suggest IL24 upregulation as a mediator, validated via siRNA silencing .

Q. What computational strategies are used to repurpose tipranavir beta-D-glucuronide for emerging viral pathogens (e.g., SARS-CoV-2)?

  • Methodology :

  • Virtual screening : Docking tipranavir into viral protease (M<sup>pro</sup>), helicase (nsp13), or PL<sup>pro</sup> active sites using AutoDock Vina or Glide SP, followed by MD simulations (Gromacs) to assess binding stability .
  • In vitro validation : Pseudovirus neutralization assays to measure inhibition of viral entry or replication in Vero E6 cells .

Q. How do researchers reconcile conflicting clinical data on tipranavir’s long-term safety in HIV patients?

  • Methodology :

  • Meta-analysis of phase III trials : Pooled data from RESIST and POWER studies to stratify hepatotoxicity and intracranial hemorrhage rates by ritonavir boosting, comorbidities (e.g., hepatitis coinfection), and concurrent medications .
  • Biomarker profiling : Serial monitoring of ALT/AST, bilirubin, and platelet counts in longitudinal cohorts to identify high-risk subgroups .

Key Considerations for Researchers

  • Experimental Reproducibility : Detailed protocols for transporter assays (e.g., oatp-transfected HeLa cells) and apoptosis markers (e.g., IL24 Western blotting) are critical .
  • Clinical Relevance : RESIST trial data emphasize combining tipranavir with ≥2 active agents in OBRs to overcome resistance .
  • Ethical Frameworks : Expanded access programs and pregnancy registries require IRB oversight for adverse event reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.